N-(3-chloro-4-fluorophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethoxy group at the 5-position. The final steps involve the attachment of the 3-chloro-4-fluorophenyl group and the acetylation to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents and temperatures.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for specific diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Typically, benzimidazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-Chloro-4-fluorophenyl)-2-[(5-methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N~1~-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in N1-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.
Properties
Molecular Formula |
C17H15ClFN3O2S |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-2-24-11-4-6-14-15(8-11)22-17(21-14)25-9-16(23)20-10-3-5-13(19)12(18)7-10/h3-8H,2,9H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
GJNIDVIIQLYGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.